![molecular formula C18H19N5O3 B6532944 N-(2-{[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)cyclopropanecarboxamide CAS No. 1060168-58-2](/img/structure/B6532944.png)
N-(2-{[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-{[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)cyclopropanecarboxamide” is a complex organic compound. It contains a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Scientific Research Applications
Anticancer Activity
1,2,4-Triazolo derivatives have been reported to exhibit anticancer activity . They can interact with different target receptors in the biological system, making them potential candidates for cancer treatment .
Antimicrobial Activity
These compounds have shown significant antimicrobial activity . They can be used in the development of new classes of antibacterial agents to fight multidrug-resistant pathogens .
Analgesic and Anti-inflammatory Activity
The derivatives of 1,2,4-triazolo have been found to possess analgesic and anti-inflammatory properties . This makes them potential candidates for the treatment of pain and inflammation .
Antioxidant Activity
These compounds have demonstrated antioxidant activity . They can neutralize harmful free radicals in the body, potentially preventing various diseases and promoting overall health .
Enzyme Inhibition
1,2,4-Triazolo derivatives have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase . This makes them potential candidates for the treatment of diseases related to these enzymes .
Antiviral Activity
These compounds have shown antiviral properties . They can potentially be used in the treatment of viral infections .
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound belongs to the class of 1,2,4-triazolo[4,3-b]pyridazines , which have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . .
Mode of Action
Compounds in the 1,2,4-triazolo[4,3-b]pyridazine class are known to interact with various target receptors due to their hydrogen bond accepting and donating characteristics . This allows them to make specific interactions with different target receptors, potentially leading to a variety of biological effects .
Biochemical Pathways
Given the broad range of pharmacological activities exhibited by 1,2,4-triazolo[4,3-b]pyridazines , it is likely that this compound could affect multiple pathways.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for the 1,2,4-triazolo[4,3-b]pyridazine class . These studies can provide insights into the potential bioavailability and pharmacokinetic properties of this compound.
Result of Action
Given the broad range of pharmacological activities exhibited by 1,2,4-triazolo[4,3-b]pyridazines , it is likely that this compound could have multiple effects at the molecular and cellular level.
properties
IUPAC Name |
N-[2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3/c1-25-14-6-4-12(5-7-14)17-21-20-15-8-9-16(22-23(15)17)26-11-10-19-18(24)13-2-3-13/h4-9,13H,2-3,10-11H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEXWFOYJLXYYMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)cyclopropanecarboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.